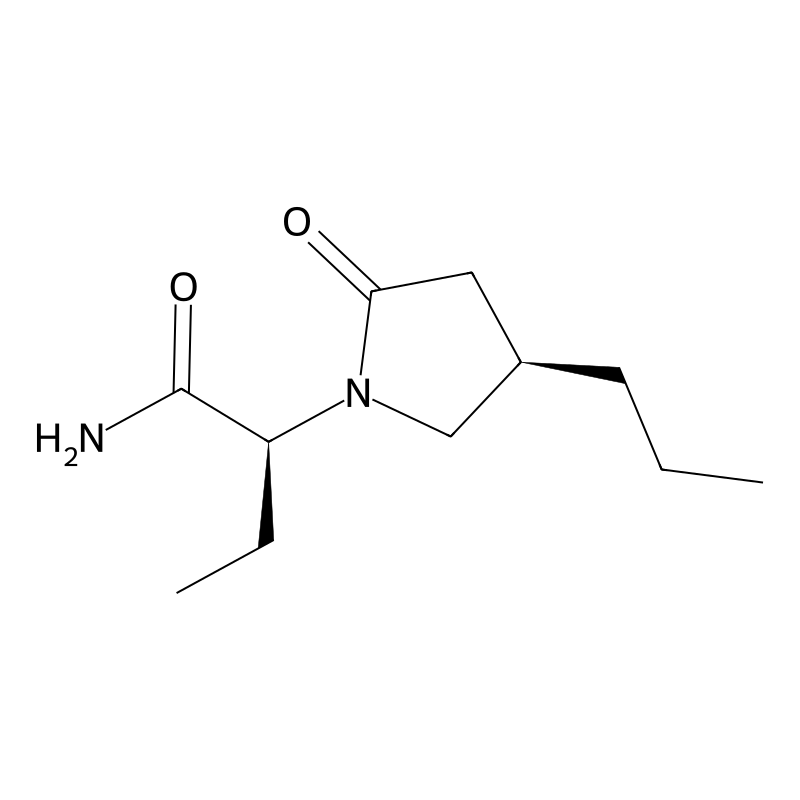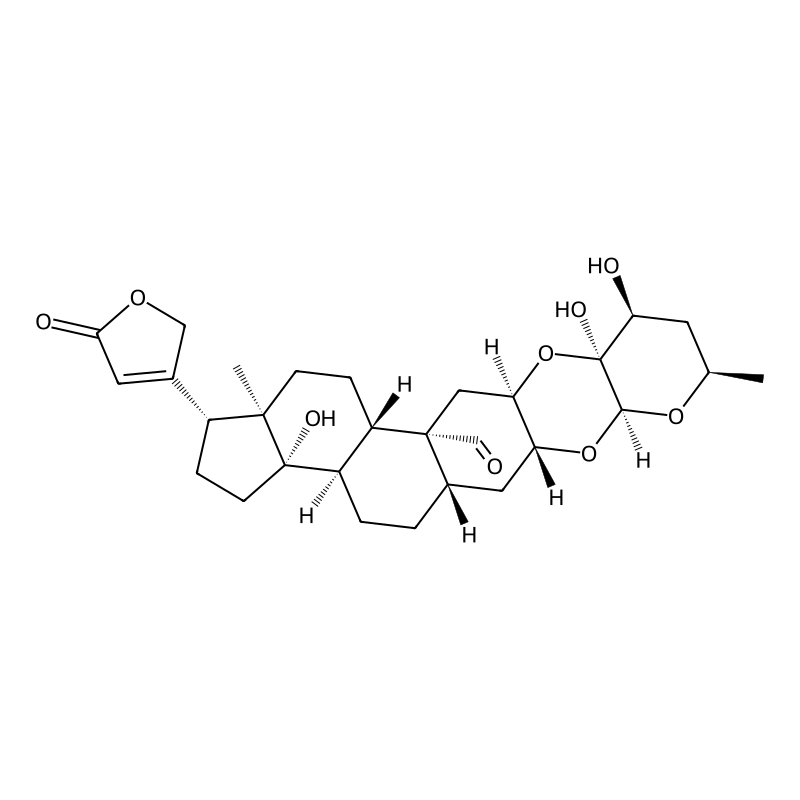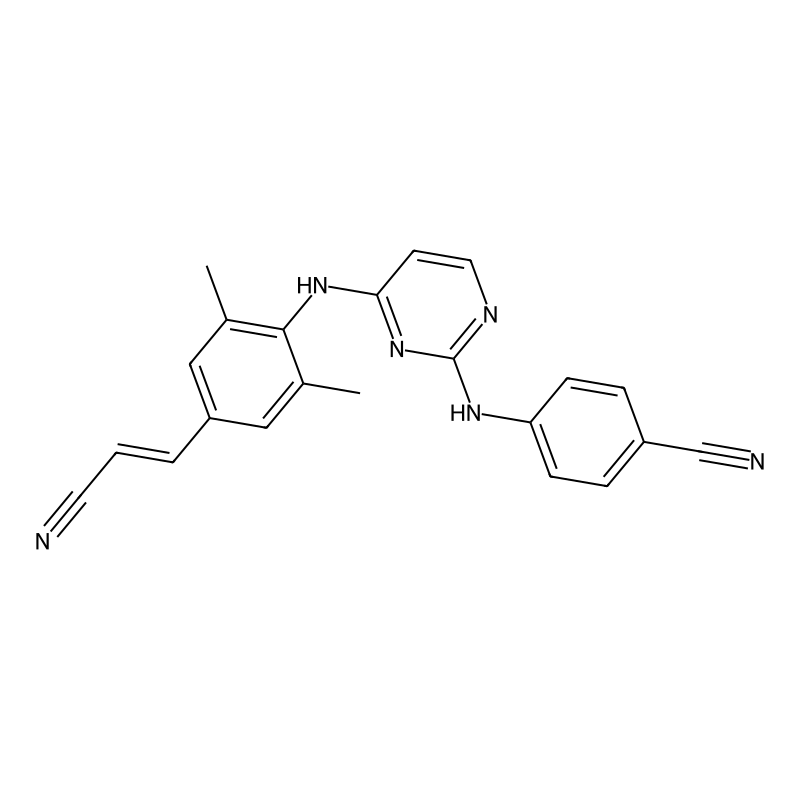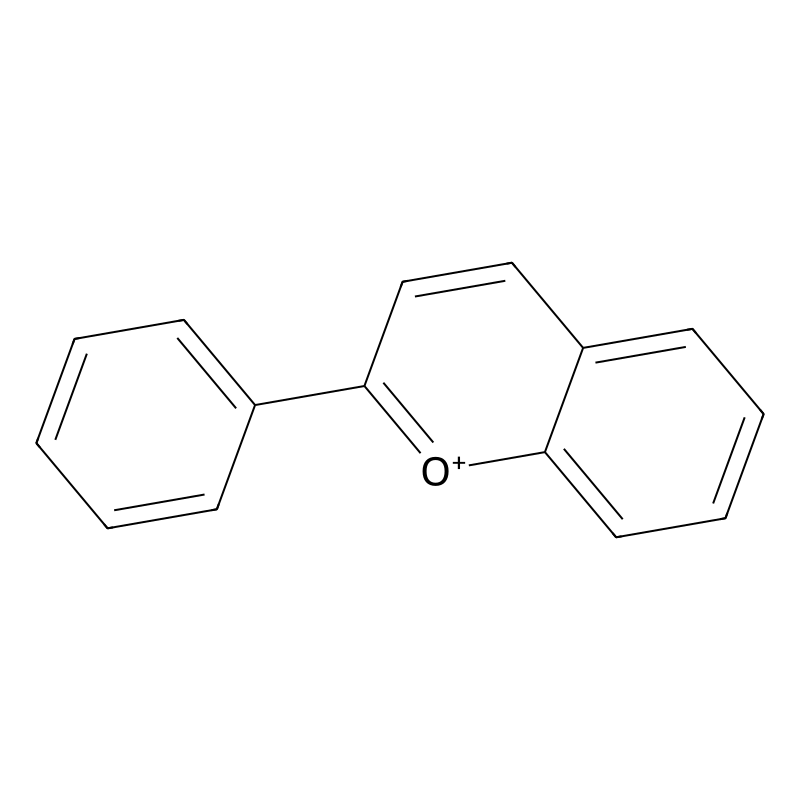3,4-Dichloro-2-formylphenylboronic acid pinacol ester
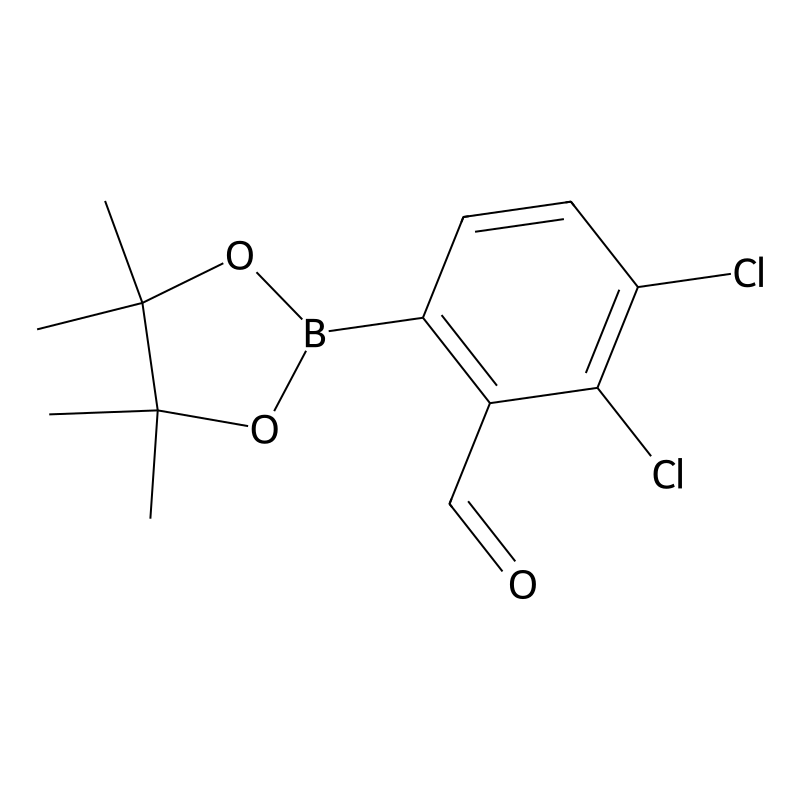
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,4-Dichloro-2-formylphenylboronic acid pinacol ester is an organic compound classified as an arylboronic acid. Its molecular formula is C₁₃H₁₅BCl₂O₃, and it has a molecular weight of approximately 300.97 g/mol. This compound appears as a white crystalline solid and is notable for its stability due to the presence of the pinacol ester group, which enhances its handling properties compared to the free boronic acid form . The compound's structure features a phenyl ring substituted with two chlorine atoms and a formyl group, which contributes to its reactivity in various
While detailed safety data for Cl2-F-PnB ester is limited, some general precautions should be followed when handling it:
- Wear gloves and protective clothing to avoid skin contact.
- Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Cl2-F-PnB ester is likely combustible. Standard fire safety practices should be followed.
- Dispose of waste according to local regulations for organic compounds.
3,4-Dichloro-2-formylphenylboronic acid pinacol ester primarily participates in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed process involves the formation of carbon-carbon bonds between the boron atom of the ester and an organic fragment that typically contains a leaving group such as a halide . The general reaction can be represented as follows:
text3,4-Dichloro-2-formylphenylboronic acid pinacol ester + Ph-X + Pd(0) catalyst → 3,4-Dichloro-2-phenylphenol + B(OC(CH₃)₂)₂ + X⁻
In this reaction, the boronic ester couples with a phenyl halide (Ph-X) to yield a new biaryl compound while the pinacol ester group remains intact until workup procedures.
While 3,4-Dichloro-2-formylphenylboronic acid pinacol ester does not exhibit specific biological mechanisms of action, it serves as a valuable chemical building block for synthesizing more complex organic molecules. Its role in organic synthesis makes it significant in pharmaceutical chemistry, although direct biological activities have not been extensively documented.
The synthesis of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester typically involves several steps:
- Formation of Boronic Acid: The initial step often includes the transformation of appropriate starting materials into the corresponding boronic acid.
- Pinacol Ester Formation: The boronic acid is then reacted with pinacol under acidic conditions to form the pinacol ester.
- Chlorination: Chlorination reactions may be employed to introduce the dichloro substituents onto the aromatic ring.
The detailed protocols for these reactions can vary based on specific laboratory conditions and desired yields .
The primary application of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester lies in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound allows for efficient carbon-carbon bond formation, which is crucial in developing pharmaceuticals and agrochemicals. Its ability to serve as an intermediate in synthesizing complex molecules further enhances its utility in research and industrial applications .
Several compounds share structural similarities with 3,4-Dichloro-2-formylphenylboronic acid pinacol ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Formylphenylboronic acid pinacol ester | Contains a single formyl group | Simpler structure; less steric hindrance compared to dichlorinated variants |
| 3-Chloro-2-formylphenylboronic acid | Contains one chlorine atom | Similar reactivity but potentially different selectivity in coupling reactions |
| 4-Bromo-2-formylphenylboronic acid | Contains bromine instead of chlorine | Different halogen may influence reactivity and coupling efficiency |
These compounds are structurally related but differ in their halogen substituents or functional groups, which can significantly affect their reactivity and applications in synthetic chemistry .
